Dihydromyrcenol

Beschreibung

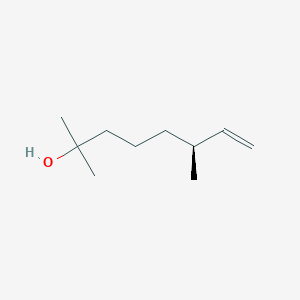

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dimethyloct-7-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,9,11H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNQECSCDATQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029317 | |

| Record name | 1,1,5-Trimethyl-6-heptenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid | |

| Record name | 7-Octen-2-ol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18479-58-8 | |

| Record name | 2,6-Dimethyl-7-octen-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-7-octen-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-2-ol, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,5-Trimethyl-6-heptenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyloct-7-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROMYRCENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46L1B02ND9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Dihydromyrcenol from cis-Pinane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dihydromyrcenol, a valuable fragrance ingredient, from cis-pinane. The process is a two-step synthesis involving the pyrolysis of cis-pinane to produce dihydromyrcene, which is subsequently hydrated to yield this compound. This document details the experimental protocols for these key transformations and presents quantitative data to allow for a comparative analysis of different synthetic approaches.

Overall Synthesis Pathway

The conversion of cis-pinane to this compound is a well-established industrial process. The primary intermediate, dihydromyrcene (also known as citronellene), is a key precursor for the synthesis of not only this compound but also other fragrance compounds.[1] The synthesis begins with the pyrolysis of cis-pinane, which itself is typically derived from the hydrogenation of α-pinene.[2][3] The resulting dihydromyrcene is then subjected to an acid-catalyzed hydration reaction to produce the final product, this compound.[1][4]

Step 1: Pyrolysis of cis-Pinane to Dihydromyrcene

The pyrolysis of cis-pinane involves the thermal or catalytic cleavage of the pinane ring system to form the acyclic monoterpene, dihydromyrcene.[5] Both thermal and catalytic methods are employed, with catalytic cracking generally offering superior selectivity and lower energy consumption.[5][6]

Thermal Pyrolysis

Thermal cracking of cis-pinane is typically carried out at high temperatures, ranging from 500 to 600°C.[6] While effective in converting cis-pinane, thermal pyrolysis often leads to the formation of a complex mixture of isomers, which can complicate the purification of dihydromyrcene.[6] The selectivity of thermal cracking towards dihydromyrcene is generally lower than that of catalytic methods.[5]

Catalytic Pyrolysis

Catalytic cracking of cis-pinane can be achieved at lower temperatures than thermal pyrolysis, typically in the range of 420-500°C, leading to energy savings.[6] Various catalysts have been investigated, with platinum-based catalysts demonstrating high selectivity.[6] The use of a catalyst can significantly improve the selectivity for dihydromyrcene, with reported selectivities reaching up to 93.2%.[6]

Experimental Protocol for Catalytic Pyrolysis of cis-Pinane

The following protocol is a representative example of a catalytic pyrolysis process for the synthesis of dihydromyrcene from cis-pinane.

Materials:

-

cis-Pinane

-

Platina silk screen catalyst

-

Nitrogen gas (inert atmosphere)

-

Vaporizer

-

Cracking tube with preheating and cracking sections

-

Condenser

-

Receiving bottle

Procedure: [6]

-

The platina silk screen catalyst is placed in the cracking section of the cracking tube.

-

cis-Pinane is heated and vaporized in the vaporizer at a temperature of 120-180°C.

-

The vaporized cis-pinane is passed through the preheating section of the cracking tube, which is maintained at a temperature of 260-340°C.

-

The preheated cis-pinane vapor then enters the cracking section containing the catalyst, where the temperature is maintained at 420-500°C. The cracking is carried out under a nitrogen atmosphere with a flow rate of 30-100 L/hour and at a reduced pressure of 10-90 kPa.

-

The resulting gaseous mixture of isomers, primarily containing dihydromyrcene, is then passed through a condenser to be cooled.

-

The condensed liquid is collected in a receiving bottle.

-

The crude dihydromyrcene can be purified by fractional distillation.

Quantitative Data for Pyrolysis of cis-Pinane

| Method | Catalyst | Temperature (°C) | cis-Pinane Conversion (%) | Dihydromyrcene Selectivity (%) | Reference |

| Catalytic | Platina Silk Screen | 480 | 78.58 | 59.40 | [6] |

| Catalytic | Platina Silk Screen | 460 | 77.02 | 56.24 | [6] |

| Catalytic | Solid Acid | - | Complete | >59 | [5] |

| Thermal | None | 500-600 | - | Lower than catalytic | [5][6] |

Step 2: Hydration of Dihydromyrcene to this compound

The second step in the synthesis is the hydration of the double bond of dihydromyrcene to form the tertiary alcohol, this compound. This reaction is typically acid-catalyzed and follows Markovnikov's rule.[4] Several acid catalysts can be employed, including mineral acids, solid acids like H-beta zeolite, and ionic liquids.[4][7]

Hydration using Mineral Acids (Formic Acid/Sulfuric Acid)

A common method for the hydration of dihydromyrcene involves the use of a mixture of formic acid and sulfuric acid.[8] This method proceeds via the formation of a formate ester intermediate, which is subsequently hydrolyzed to yield this compound.

Experimental Protocol for Hydration using Formic and Sulfuric Acid

Materials: [8]

-

Dihydromyrcene (94% purity)

-

Formic acid

-

Sulfuric acid

-

Methanol

-

50% Sodium hydroxide solution

-

Water

-

Benzene (for extraction)

-

Reaction vessel with stirrer and cooling system

Procedure: [8]

-

In a reaction vessel, prepare a mixture of 150 g of formic acid and 7.5 g of sulfuric acid. Cool the mixture to 15°C.

-

Slowly add 220 g of dihydromyrcene to the acid mixture over 15 minutes, while maintaining the temperature between 15-20°C with constant stirring and cooling.

-

Continue stirring the mixture at approximately 20°C. Monitor the reaction progress by gas-liquid chromatography (GLC). The optimal reaction time is typically around 5 hours.

-

Quench the reaction by pouring the mixture into an equal volume of water.

-

Allow the layers to separate and decant the organic layer. Extract the aqueous layer with benzene and combine the organic fractions.

-

Wash the combined organic material with half its volume of water.

-

To the washed organic material, add a mixture of 100 g of methanol, 45 g of 50% sodium hydroxide, and 32 g of water.

-

Reflux the mixture for two hours, maintaining a pH of around 10.

-

After cooling, add 100 cc of water and recover the methanol by distillation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Hydration using Solid Acid Catalysts (H-beta Zeolite)

The use of solid acid catalysts, such as H-beta zeolite, offers a "greener" alternative to mineral acids, as they can be easily separated from the reaction mixture and potentially reused.[4][9] These reactions are often carried out in the presence of a co-solvent to create a single-phase system, which enhances the reaction rate.[4][9]

Experimental Protocol for Hydration using H-beta Zeolite

Materials: [4]

-

Dihydromyrcene

-

H-beta zeolite catalyst

-

Acetone (co-solvent)

-

Water

-

Batch reactor

Procedure: [4]

-

Activate the H-beta zeolite catalyst by heating under vacuum to remove any adsorbed water.

-

In a batch reactor, charge the activated H-beta zeolite, dihydromyrcene, water, and acetone as a co-solvent.

-

Heat the mixture to the desired reaction temperature (e.g., 70-100°C) and stir vigorously to ensure good contact between the catalyst and reactants.

-

Monitor the reaction progress by taking periodic samples and analyzing them by Gas Chromatography (GC).

-

After the desired conversion is achieved, cool the reactor and filter off the solid catalyst.

-

Separate the organic layer. The solvent can be removed by distillation, and the crude this compound can be purified by vacuum distillation.

Quantitative Data for Hydration of Dihydromyrcene

| Catalyst System | Co-solvent | Temperature (°C) | Dihydromyrcene Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reference |

| Formic Acid / H₂SO₄ | None | 15-20 | 47 | ~45.4 | - | [8] |

| H-beta Zeolite | Acetone | 70-100 | - | >50 | ~100 | [4][9] |

| Solid Acid | - | - | - | - | 80 | [5] |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

References

- 1. This compound(18479-58-8) IR Spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane [comptes-rendus.academie-sciences.fr]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. US3487118A - Preparation of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. FR2597861A1 - New process for the preparation of this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

The Enigma of Dihydromyrcenol: A Technical Guide to its Putative Natural Occurrence and Isolation

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the natural occurrence and isolation of dihydromyrcenol, a valuable acyclic monoterpenoid in the fragrance industry. While extensively synthesized, its presence in nature is exceptionally rare, presenting a unique challenge for natural product chemists. This document provides a comprehensive overview of its reported natural sources, a detailed hypothetical protocol for its isolation and purification, and a plausible biosynthetic pathway.

Natural Occurrence: A Scarcity of Evidence

This compound is predominantly recognized as a synthetic aroma chemical. Despite anecdotal mentions of its presence in certain plants, a thorough review of scientific literature reveals a significant lack of quantitative data to substantiate these claims. While minor components of essential oils can sometimes be elusive, the current body of evidence suggests that this compound is not a significant natural product in the commonly cited sources.

To illustrate this, the following table summarizes the lack of quantitative findings for this compound in plants where it has been anecdotally reported.

| Plant Species | Common Name | Plant Part | Concentration of this compound (% of Essential Oil) | Reference |

| Curcuma amada | Mango Ginger | Rhizome | Not Detected | [1][2][3][4][5][6] |

| Ribes nigrum | Black Currant | Bud | Not Detected | [7][8][9][10][11][12][13][14][15][16] |

| Citrus japonica (syn. Fortunella japonica) | Kumquat | Peel | Not Detected | [17][18][19][20][21][22][23][24] |

Note: The references cited have analyzed the essential oil composition of these plants and have not identified this compound as a constituent.

Hypothetical Isolation and Purification Protocol

Given the absence of established protocols for isolating natural this compound, the following is a generalized, multi-stage procedure based on standard methodologies for the separation of terpenoid alcohols from complex essential oil mixtures.[9][10][12][17][22][25]

Stage 1: Extraction of Essential Oil by Steam Distillation

This initial stage aims to extract the volatile compounds, including potential terpenoid alcohols, from the plant matrix.

Methodology:

-

Plant Material Preparation: Freshly harvested plant material (e.g., rhizomes, peels) is coarsely chopped or ground to increase the surface area for efficient steam penetration.

-

Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the still pot and fully submerged in distilled water.

-

Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, carrying the volatile essential oils.

-

Condensation and Separation: The steam and essential oil vapor mixture is passed through a condenser. The cooled liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their immiscibility and density difference, the essential oil will form a distinct layer, which is then carefully separated from the aqueous phase (hydrosol).

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Stage 2: Preliminary Fractionation by Liquid-Solvent Extraction

A solvent extraction step can be employed to selectively partition compounds based on their polarity, providing a crude separation of oxygenated terpenes from hydrocarbons.

Methodology:

-

Solvent Selection: A biphasic solvent system is chosen, for example, a non-polar solvent like hexane and a more polar solvent like aqueous ethanol.

-

Extraction: The crude essential oil is dissolved in hexane and then extracted multiple times with the aqueous ethanol solution. Terpenoid alcohols, being more polar than terpene hydrocarbons, will preferentially partition into the aqueous ethanol phase.

-

Solvent Removal: The aqueous ethanol fractions are combined, and the ethanol is removed under reduced pressure using a rotary evaporator, yielding a fraction enriched in oxygenated monoterpenoids.

Stage 3: Chromatographic Purification

The final stage involves high-resolution chromatographic techniques to isolate this compound from other compounds in the enriched fraction.

Methodology:

-

Column Chromatography:

-

Stationary Phase: Silica gel is used as the adsorbent in a glass column.

-

Mobile Phase: A solvent gradient system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[26]

-

Fraction Collection: Eluted fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with a similar polarity to a this compound standard.

-

-

Preparative Gas Chromatography (Prep-GC) (Optional):

-

For final purification to a high degree of purity, fractions from column chromatography containing this compound can be subjected to preparative gas chromatography.[27]

-

A column with a suitable stationary phase (e.g., a polar polyethylene glycol column) is used to separate compounds based on their volatility and interaction with the stationary phase.

-

The peak corresponding to this compound is collected at the detector outlet.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the hypothetical isolation and purification process.

Caption: A workflow for the hypothetical isolation of this compound.

Plausible Biosynthetic Pathway of this compound

This compound is an acyclic monoterpenoid. Its biosynthesis in plants would likely follow the general pathway for this class of compounds, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[11][14]

The key steps are:

-

Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP condense in a reaction catalyzed by geranyl pyrophosphate synthase to form the C10 precursor, geranyl pyrophosphate (GPP).[1][5]

-

Formation of a Linalyl Cation: GPP can be isomerized to linalyl pyrophosphate (LPP), which then loses the pyrophosphate group to form a linalyl cation.

-

Formation of Myrcene: The linalyl cation can undergo rearrangement and deprotonation to form myrcene, another acyclic monoterpene.

-

Hypothetical Hydration: A subsequent hydration reaction, catalyzed by a specific hydratase enzyme, would be required to add a hydroxyl group to the myrcene backbone at the tertiary carbon, yielding this compound.

The following diagram illustrates this proposed biosynthetic pathway.

Caption: A plausible biosynthetic pathway for this compound in plants.

References

- 1. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 4. rockymountainoils.com [rockymountainoils.com]

- 5. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. distillique.co.za [distillique.co.za]

- 8. Geranylgeranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 9. galbanum.co [galbanum.co]

- 10. researchgate.net [researchgate.net]

- 11. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Terpene Extraction - Floraplex Terpenes [buyterpenesonline.com]

- 13. magritek.com [magritek.com]

- 14. Monoterpene - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. nuft.edu.ua [nuft.edu.ua]

- 17. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hedycaryol synthase in complex with nerolidol reveals terpene cyclase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. (3R,6E)-nerolidol synthase - Wikipedia [en.wikipedia.org]

- 24. US2050671A - Method for the separation of terpene alcohols from pine oil - Google Patents [patents.google.com]

- 25. iipseries.org [iipseries.org]

- 26. researchgate.net [researchgate.net]

- 27. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Profile of Dihydromyrcenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol), a widely used fragrance ingredient. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 2,6-dimethyloct-7-en-2-ol[1]

-

Synonyms: this compound

-

CAS Number: 18479-58-8[1]

-

Molecular Formula: C₁₀H₂₀O[1]

-

Molecular Weight: 156.27 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.75 | ddd | 1H | H-7 |

| 4.95 | d | 1H | H-8a |

| 4.90 | d | 1H | H-8b |

| 2.05 | m | 1H | H-6 |

| 1.50 - 1.20 | m | 4H | H-3, H-4 |

| 1.15 | s | 6H | C2-(CH₃)₂ |

| 0.95 | d | 3H | C6-CH₃ |

Data interpreted from publicly available spectra. Precise values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.5 | C-7 |

| 111.5 | C-8 |

| 72.5 | C-2 |

| 44.0 | C-4 |

| 38.0 | C-6 |

| 30.0 | C2-(CH₃)₂ |

| 23.0 | C-5 |

| 20.0 | C-3 |

| 17.5 | C6-CH₃ |

Data interpreted from publicly available spectra. Precise values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |

| 3080 | Medium | =C-H stretch (alkene) |

| 2970-2850 | Strong | C-H stretch (alkane) |

| 1640 | Medium | C=C stretch (alkene) |

| 1460 | Medium | C-H bend (alkane) |

| 1375 | Medium | C-H bend (gem-dimethyl) |

| 1150 | Strong | C-O stretch (tertiary alcohol) |

| 990, 910 | Strong | =C-H bend (alkene, out-of-plane) |

Data interpreted from publicly available spectra.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 59 | 100 | [C₃H₇O]⁺ |

| 43 | 85 | [C₃H₇]⁺ |

| 71 | 80 | [C₅H₁₁]⁺ |

| 81 | 40 | [C₆H₉]⁺ |

| 95 | 25 | [C₇H₁₁]⁺ |

| 123 | 15 | [M - H₂O - CH₃]⁺ |

| 138 | 5 | [M - H₂O]⁺ |

| 156 | <1 | [M]⁺ (Molecular Ion) |

Data obtained from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for chemical shift referencing.

¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-150 ppm.

-

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift referencing.

Infrared (IR) Spectroscopy

Sample Preparation:

-

A single drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is placed on top to create a thin liquid film.

IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty sample compartment is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

-

For a volatile compound like this compound, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatography (GC) system is employed.

Mass Spectrometer Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Dihydromyrcenol CAS number and molecular formula.

An In-depth Technical Guide to Dihydromyrcenol

Abstract

This compound (CAS No. 18479-58-8) is a synthetic acyclic terpenoid alcohol that is a cornerstone molecule in the modern fragrance industry.[1] Characterized by its powerful and fresh citrus-lime and floral-lavender aroma, it is extensively utilized in a wide array of consumer products, from fine fragrances to household detergents.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, key applications, and safety and handling protocols, intended for researchers, chemists, and professionals in the fragrance and chemical industries.

Chemical Identification

This compound, chemically known as 2,6-Dimethyloct-7-en-2-ol, is a monoterpenoid alcohol.[2][4] Its stable chemical nature and consistent quality, owing to its synthetic origin, make it a reliable component in complex formulations.[1]

| Identifier | Value |

| Chemical Name | 2,6-Dimethyloct-7-en-2-ol[4][5][6] |

| CAS Number | 18479-58-8[2][4][7][8][9] |

| Molecular Formula | C₁₀H₂₀O[4][5][7][9] |

| Molecular Weight | 156.27 g/mol [2][4][7][8] |

| EC Number | 242-362-4[8] |

| Linear Formula | H₂C=CHCH(CH₃)(CH₂)₃C(CH₃)₂OH[8] |

| Synonyms | Dimyrcetol, 2,6-Dimethyl-7-octen-2-ol, Myrcetol, Lymolene[7][10] |

| InChI Key | XSNQECSCDATQEL-UHFFFAOYSA-N |

| SMILES | CC(CCCC(C)(C)O)C=C[9] |

Physicochemical Properties

This compound is a colorless, transparent liquid with notable stability.[1][10] Its olfactory profile is described as a powerful, fresh, citrusy (lime-like), and floral (lavender-like) scent.[2][3]

| Property | Value |

| Appearance | Clear, colorless to pale yellow liquid[6][10][11] |

| Odor | Fresh, floral, lavender-like, with citrus and lime notes[2][3][9] |

| Boiling Point | 194-197 °C (at 760 mmHg); 84 °C (at 10 mmHg) |

| Density | 0.837 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.443[8] |

| Flash Point | 76 °C (168.8 °F) - closed cup[12] |

| Solubility | Soluble in alcohols and oils; insoluble in water[10] |

| Vapor Pressure | 0.1136 hPa at 20°C (est.)[9] |

| Biodegradability | Readily biodegradable (72%)[6] |

Synthesis and Experimental Protocols

This compound is produced synthetically. Common methods involve the hydration of dihydromyrcene or multi-step processes starting from α-pinene.

Experimental Protocol: Synthesis from Dihydromyrcene via Formylation

This process involves the reaction of dihydromyrcene with formic acid in the presence of an acid catalyst to form dihydromyrcenyl formate, which is then hydrolyzed.

Methodology:

-

A mixture of 150 g of formic acid and 7.5 g of sulfuric acid is prepared and cooled to 15°C.[13]

-

220 g of dihydromyrcene (94% purity) is slowly added to the mixture over a 15-minute period, with constant stirring and cooling to maintain the temperature between 15-20°C.[13]

-

The mixture is stirred at approximately 20°C for about 5 hours, monitoring for the formation of cyclic by-products via gas-liquid chromatography (GLC).[13]

-

The reaction mixture is then poured into 500 cc of cold water and stirred for 15 minutes.[13] The layers are separated, and the aqueous layer is extracted with petroleum ether.[13]

-

The combined organic material is washed with water.[13]

-

The resulting dihydromyrcenyl formate is hydrolyzed by refluxing with a mixture of 100 g methanol, 45 g of 50% sodium hydroxide, and 32 g of water for two hours, maintaining a pH of about 10.[13]

-

After hydrolysis, the mixture is cooled, and 100 cc of water is added. Methanol is recovered by distillation.[13]

-

The crude this compound is then purified by fractional distillation.[13]

Experimental Protocol: Synthesis from α-Pinene

This multi-step process involves the hydrogenation of α-pinene to cis-pinane, followed by pyrolysis to dihydromyrcene, and subsequent hydration.

Methodology:

-

Hydrogenation: α-Pinene is hydrogenated in the presence of a Raney Nickel catalyst at a pressure of 5.0 - 25 kgs/cm² and a temperature of 80-130°C to produce cis-pinane.[14]

-

Pyrolysis: The resulting cis-pinane is subjected to pyrolysis under vacuum at a temperature range of 800-950°C to yield dihydromyrcene.[14]

-

Distillation: The crude dihydromyrcene is purified via vacuum distillation in a tall column at 600-700 mm/Hg and a temperature of 105-117°C.[14]

-

Hydration: The purified dihydromyrcene is reacted with water in the presence of a concentrated mineral acid (e.g., sulfuric acid) and a catalyst at a temperature of 0 to -6°C to form this compound.[14]

-

Purification: The final product is purified by vacuum distillation to achieve a purity of up to 99.6%.[14]

Caption: Synthesis workflow of this compound from α-Pinene.

Applications

This compound is a versatile ingredient valued for its stability, cost-effectiveness, and fresh scent profile.[2][15] Its primary application is as a fragrance component across various industries.

-

Personal Care Products: It is a key ingredient in perfumes, colognes (especially masculine fougères), deodorants, soaps, shampoos, lotions, and creams.[2][15] In Davidoff's Cool Water (1988), it was famously used at a concentration of around 20%.[2]

-

Household Products: Its refreshing aroma and stability make it ideal for laundry detergents, fabric softeners, all-purpose cleaners, and air fresheners.[1][2][15]

-

Industrial Applications: It is used in industrial-grade cleaners and sanitizers to mask harsh chemical odors.[15]

-

Chemical Synthesis: this compound also serves as a raw material for the synthesis of other fragrance chemicals, such as Citronellol.[10]

Caption: Applications of this compound.

Safety and Handling

This compound is classified as a combustible liquid that causes skin and serious eye irritation.[16][17] Proper safety precautions are necessary during handling and storage.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | None | Warning | H227: Combustible liquid[16] |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation[16][17] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation[16][17] |

| Aquatic Hazard | None | - | H412: Harmful to aquatic life with long lasting effects[16] |

Handling and Storage:

-

Handling: Wash hands thoroughly after handling.[12][16] Use in a well-ventilated area.[12] Avoid contact with eyes, skin, and clothing.[12] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[12][16]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[12][18] Keep container tightly closed when not in use.[12] Keep away from heat, sparks, and open flames.[12][16]

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[12][16]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[12][16]

-

Ingestion: If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[12]

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[12]

Conclusion

This compound is an indispensable synthetic aroma chemical that has significantly influenced modern perfumery by delivering a signature fresh and clean scent profile. Its versatility, stability, and cost-effectiveness ensure its continued prominence in a vast range of consumer and industrial products. A thorough understanding of its chemical properties, synthesis routes, and safety protocols is essential for its effective and safe utilization in research and product development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound (18479-58-8) – Premium Synthetic Fresh-Aromatic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. fraterworks.com [fraterworks.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. symrise.com [symrise.com]

- 7. This compound | 18479-58-8 [chemicalbook.com]

- 8. 二氢月桂烯醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scent.vn [scent.vn]

- 10. foreverest.net [foreverest.net]

- 11. image.makewebeasy.net [image.makewebeasy.net]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. US3487118A - Preparation of this compound - Google Patents [patents.google.com]

- 14. "Process Of Preparation Of this compound" [quickcompany.in]

- 15. This compound: Cost-effective Solution | Chemical Bull [chemicalbull.com]

- 16. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 17. chemtexusa.com [chemtexusa.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

Physical properties of Dihydromyrcenol including boiling point and density.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dihydromyrcenol (CAS No: 18479-58-8), a widely used fragrance ingredient with a characteristic fresh, citrus-lime, and floral odor. The following sections detail its key physical constants, standardized experimental protocols for their determination, and a logical workflow for property characterization.

Core Physical Properties

This compound, chemically known as 2,6-Dimethyl-7-octen-2-ol, is a monoterpenoid alcohol.[1] Its physical state at standard conditions is a clear, colorless liquid.[2][3][4] It is practically insoluble in water but soluble in alcohols and oils.[1][5]

Quantitative Data Summary

The physical properties of this compound have been determined by various sources. The table below provides a consolidated summary of these quantitative data points.

| Physical Property | Value | Conditions |

| Boiling Point | 193 - 197 °C | @ 760 mmHg (Atmospheric Pressure) |

| 84 °C | @ 10 mmHg | |

| Density | 0.837 g/mL | @ 20 °C |

| 0.784 g/mL | @ 25 °C | |

| Specific Gravity | 0.831 - 0.839 | @ 20 °C / 20 °C |

| 0.824 - 0.830 | @ 25 °C / 25 °C | |

| Molecular Weight | 156.27 g/mol | - |

| Molecular Formula | C₁₀H₂₀O | - |

| Flash Point (Closed Cup) | 74 - 77 °C (165.2 - 170.6 °F) | - |

| Refractive Index | 1.434 - 1.446 | @ 20 °C (nD) |

| Vapor Pressure | 0.166 mmHg | @ 25 °C (estimated) |

| logP (o/w) | 2.99 - 3.25 | - |

[Sources:[6],[1],[7],[3],[8],[9],[4],[10],[11],[12]]

Experimental Protocols

The following are detailed methodologies for the experimental determination of boiling point and density, adapted from standard laboratory procedures.

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[3] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[3][10]

Apparatus:

-

Thiele tube

-

Mineral oil or other suitable heating bath liquid

-

Thermometer (-10 to 250 °C range)

-

Small test tube (e.g., 6x50 mm Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or slice of rubber tubing

-

Heating source (e.g., Bunsen burner or hot plate)

-

Clamps and stand

Procedure:

-

Preparation: Fill the Thiele tube with mineral oil to a level just above the top of the side arm.[7]

-

Sample Setup: Add approximately 0.2-0.5 mL of this compound into the small test tube.[3][9] Place the capillary tube inside the test tube with its open end submerged in the liquid.[3]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[7]

-

Heating: Suspend the thermometer assembly in the Thiele tube, ensuring the sample is immersed in the oil and positioned near the center of the main tube.[3] Gently heat the side arm of the Thiele tube with a small flame, promoting even heat distribution via convection currents.[13]

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.[7]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[3][13] Record this temperature.

-

Verification: For accuracy, allow the apparatus to cool further, then reheat gently to repeat the measurement.[9]

This gravimetric method provides a highly precise determination of a liquid's density by accurately measuring the mass of a known volume.[4][14] Standard test methods like ASTM D1217 can be followed for this purpose.[1]

Apparatus:

-

Pycnometer (a glass flask with a fitted ground glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Distilled water (for calibration)

-

Acetone (for cleaning/drying)

Procedure:

-

Calibration of Pycnometer Volume: a. Thoroughly clean and dry the pycnometer and its stopper. Measure and record its mass (m₀).[4] b. Fill the pycnometer with distilled water of a known temperature (e.g., 20.0 °C) and insert the stopper, allowing excess water to exit through the capillary. c. Place the filled pycnometer in a constant temperature water bath set to the desired calibration temperature (t) until thermal equilibrium is reached (approx. 15-20 minutes).[11] d. Remove the pycnometer, carefully dry the exterior, and measure its mass (m₁). e. Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water.

-

Density Measurement of this compound: a. Ensure the pycnometer is clean and dry. Use the previously recorded empty mass (m₀). b. Fill the pycnometer with this compound. c. Bring the filled pycnometer to the target temperature (e.g., 20.0 °C) in the constant temperature water bath as done during calibration. d. Remove the pycnometer, thoroughly dry the exterior, and measure its mass (m₂). e. Calculate the mass of the this compound sample: m_sample = m₂ - m₀. f. Calculate the density of this compound (ρ_sample) at the specified temperature: ρ_sample = m_sample / V.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the primary physical properties of a liquid chemical sample like this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. Pycnometers, Calibrations, and Insulated Containers: A Guide to Understanding ASTM D 854, Soil Specific Gravity [aashtoresource.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. ised-isde.canada.ca [ised-isde.canada.ca]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. chymist.com [chymist.com]

- 8. vernier.com [vernier.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. scribd.com [scribd.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. scribd.com [scribd.com]

A Technical Guide to the Solubility of Dihydromyrcenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dihydromyrcenol in various organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document combines reported solubility values with a theoretical framework based on Hansen Solubility Parameters (HSP) to offer predictive insights for formulation development. Additionally, a general experimental protocol for solubility determination is provided.

Overview of this compound

This compound (2,6-dimethyl-7-octen-2-ol) is a synthetic monoterpenoid alcohol widely used as a fragrance ingredient in a variety of consumer products, including perfumes, soaps, and detergents. Its fresh, citrus-lime, and floral-lavender aroma makes it a popular choice in the fragrance industry. Chemically, it is a colorless liquid that is generally considered to be practically insoluble in water but soluble in alcohols and oils.[1][2][3]

Experimentally Determined Solubility Data

Quantitative solubility data for this compound in a broad range of pure organic solvents is not extensively documented in readily available scientific literature. The table below summarizes the available quantitative and qualitative solubility information.

| Solvent System | Temperature (°C) | Solubility | Data Type | Source |

| Water | 20 | 939 mg/L | Quantitative | [2][4] |

| Water | 25 | 252.2 mg/L | Quantitative (est.) | [5] |

| 55% Aqueous Alcohol | 25 | 1 part in 4 to 6.5 parts solvent | Quantitative | [6] |

| Ethanol | Not Specified | Slightly Soluble | Qualitative | [7] |

| Alcohols | Not Specified | Soluble | Qualitative | [1][2][3][6] |

| Paraffin Oil | Not Specified | Soluble | Qualitative | [5][6] |

| Kerosene | Not Specified | Soluble | Qualitative | [6] |

| Fragrance Oils | Not Specified | Fully Miscible | Qualitative | [7] |

Predicting Solubility with Hansen Solubility Parameters (HSP)

A powerful method for predicting the solubility of a substance in various solvents is the use of Hansen Solubility Parameters. This model is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).

The Hansen Solubility Parameters for this compound have been determined as:

To predict solubility, the "distance" (Ra) between the HSP of this compound and a given solvent is calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility. Generally, a substance is likely to be soluble in a solvent if their Ra is low.

The following table provides the HSP for a range of common organic solvents for comparison and calculation.

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

Note: HSP values for solvents are widely available in chemical engineering and formulation literature.

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

General Experimental Protocol for Solubility Determination

While a specific, published protocol for this compound solubility determination was not identified, the following is a standard methodology for determining the solubility of a liquid analyte in a solvent at a given temperature. This is often referred to as the isothermal equilibrium method.

Objective: To determine the mass of this compound that can be dissolved in a given mass or volume of a selected organic solvent at a constant temperature to form a saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or incubator

-

Calibrated glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Pipettes and syringes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument for quantification.

Methodology:

-

Preparation of Supersaturated Solutions: In a series of sealed glass vials, add an excess amount of this compound to a known mass of the organic solvent. The excess is to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to stir for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, stop the stirring and allow the vials to remain undisturbed in the water bath for a sufficient time (e.g., 12-24 hours) to allow the undissolved this compound to settle, leaving a clear saturated supernatant.

-

Sampling: Carefully extract an aliquot of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes. It is crucial not to disturb the settled excess solute.

-

Dilution and Quantification: Accurately weigh the collected aliquot and then dilute it with a known mass of the same solvent. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

Calculation: Based on the concentration determined in the diluted sample and the dilution factor, calculate the mass of this compound per mass of solvent in the original saturated solution. This value can then be expressed in various units such as g/100g of solvent, mg/L, or molarity.

Caption: General experimental workflow for determining the solubility of this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound (18479-58-8) – Premium Synthetic Fresh-Aromatic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. This compound CAS#: 18479-58-8 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 18479-58-8 [thegoodscentscompany.com]

- 6. foreverest.net [foreverest.net]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. 溶剂混溶性表 [sigmaaldrich.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Dihydromyrcenol: A Technical Guide to its Toxicological Profile and Safe Laboratory Handling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydromyrcenol (CAS: 18479-58-8), a widely used fragrance ingredient, exhibits a well-characterized toxicological profile of low acute toxicity. It is classified as a skin and eye irritant. This technical guide provides an in-depth overview of the essential safety and toxicity data for this compound, intended for use in a laboratory setting. The information is compiled from various safety data sheets and toxicological assessments, with a focus on quantitative data, experimental methodologies, and clear visual representations of workflows and safety protocols.

Toxicological Profile

The toxicological profile of this compound has been established through a series of standardized in vivo and in vitro studies. The primary hazards are related to local effects on the skin and eyes upon direct contact.

Acute Toxicity

This compound demonstrates a low order of acute toxicity via both oral and dermal routes of exposure.[1]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3600 mg/kg | [1][2][3] |

| LD50 | Rabbit | Dermal | >5000 mg/kg | [1][2][3] |

Irritation

This compound is considered to be an irritant to the skin and eyes.

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Mild to Moderate Irritation | Causes skin irritation | [1][2][4][5] |

| Eye Irritation | Rabbit | Moderate to Serious Irritation | Causes serious eye irritation | [2][4][5] |

Prolonged or repeated skin contact may lead to redness, swelling, and the development of dermatitis.[1]

Sensitization

Available data suggests that this compound has a low potential for skin sensitization.[6][7] In Local Lymph Node Assays (LLNA), this compound was found to be non-sensitizing.[6]

Genotoxicity

This compound has been evaluated for genotoxicity and is not considered to be genotoxic.[6] No mutagenicity was observed in bacterial reverse mutation assays (Ames test).[5]

Repeated Dose Toxicity

Studies on structurally related substances suggest a low potential for systemic toxicity following repeated exposure. A 90-day oral gavage study in rats with a structurally related substance indicated a No-Observed-Adverse-Effect Level (NOAEL) of 500 mg/kg bw/day.[5]

Carcinogenicity

This compound has not been tested for carcinogenicity. However, studies on two structurally related substances did not show evidence of lung or skin tumors in mice.[5]

Experimental Protocols

The toxicological data for this compound is based on internationally recognized experimental guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 401)

The acute oral toxicity of this compound was likely determined using a protocol similar to OECD Guideline 401. This involves the administration of the substance in graduated doses to groups of experimental animals, typically rats, via oral gavage. Observations of effects and mortality are made over a defined period.

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity is assessed by applying the substance to a shaved area of the skin of experimental animals, usually rabbits or rats. The site is covered with a porous gauze dressing for a 24-hour exposure period.

Skin Irritation (as per OECD Guideline 404)

A single dose of this compound is applied to a small area of the skin of an animal, typically an albino rabbit. The treated area is observed for signs of erythema and edema at specified intervals.

Eye Irritation (as per OECD Guideline 405)

A single dose of the substance is applied into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The eye is examined for corneal opacity, iris lesions, and conjunctival redness and swelling.

Skin Sensitization - Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)

The LLNA measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice. An increase in lymphocyte proliferation compared to controls indicates a sensitization potential.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to this compound with and without a metabolic activation system. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Laboratory Safety and Handling

Given its classification as a skin and eye irritant and a combustible liquid, appropriate safety precautions must be observed when handling this compound in a laboratory setting.[4][8][9]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][8]

-

Hand Protection: Chemical-resistant gloves (e.g., PVC, neoprene) should be worn.[1]

-

Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[2][8]

-

Respiratory Protection: Not typically required under normal, well-ventilated conditions.[8] If vapors or mists are generated, a respirator may be necessary.

Engineering Controls

Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[9][10]

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][4]

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][8]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8] Aspiration into the lungs may cause chemical pneumonitis.[1]

Spill and Disposal Procedures

In the event of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[4][9][10] Dispose of waste in accordance with local, state, and federal regulations.[1]

Conclusion

This compound has a low acute systemic toxicity but is a known skin and eye irritant. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to ensure the safe handling of this compound. The toxicological data for this compound is well-documented and based on established international guidelines.

References

- 1. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 2. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

Dihydromyrcenol degradation pathways with ozone and hydroxyl radicals.

An In-depth Technical Guide on the Atmospheric Degradation Pathways of Dihydromyrcenol with Ozone and Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase degradation pathways of this compound, a common fragrance ingredient, when reacting with ozone (O₃) and hydroxyl radicals (•OH). Understanding these degradation pathways is crucial for assessing the environmental fate and potential impact of this volatile organic compound (VOC) on indoor and outdoor air quality.

Core Degradation Reactions and Kinetics

This compound (2,6-dimethyl-7-octen-2-ol) is primarily removed from the atmosphere through reactions with ozone and hydroxyl radicals. The kinetics of these reactions determine the atmospheric lifetime of this compound and the rate of formation of secondary products.

Reaction with Hydroxyl Radicals (•OH)

The reaction with hydroxyl radicals is a significant degradation pathway for this compound. The bimolecular rate constant for this reaction has been determined experimentally.

Reaction with Ozone (O₃)

The gas-phase reaction of this compound with ozone is relatively slow. An upper limit for the bimolecular rate constant has been established. It is important to note that surface reactions of this compound with ozone can be more significant, with reaction probabilities being highly sensitive to humidity and the nature of the surface.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the gas-phase reactions of this compound with hydroxyl radicals and ozone.

Table 1: Bimolecular Rate Constants at 297 ± 3 K and 1 atm

| Reactant | Rate Constant (k) in cm³ molecule⁻¹ s⁻¹ | Reference |

| •OH | (38 ± 9) × 10⁻¹² | [2][3] |

| O₃ | < 2 × 10⁻¹⁸ | [2][3] |

Table 2: Identified Gas-Phase Reaction Products

| Degradation Pathway | Identified Products | Reference |

| This compound + •OH | Acetone, 2-Methylpropanal, 2-Methylbutanal, Ethanedial (Glyoxal), 2-Oxopropanal (Methylglyoxal) | [2][3][4] |

| This compound + O₃ | Acetone, 2-Methylpropanal, 2-Methylbutanal, Ethanedial (Glyoxal), 2-Oxopropanal (Methylglyoxal) | [2][3][4] |

Experimental Protocols

The data presented in this guide are based on established experimental methodologies for studying gas-phase atmospheric reactions.

Determination of Rate Constants (Relative Rate Technique)

The rate constant for the reaction of this compound with hydroxyl radicals was determined using the relative rate technique.[3]

-

Principle: The decay of this compound is measured relative to the decay of a reference compound with a known reaction rate constant with the oxidant (e.g., •OH).

-

Experimental Setup: Experiments are typically conducted in a Teflon reaction chamber at a specific temperature and pressure (e.g., 297 ± 3 K and 1 atm).[4]

-

Procedure:

-

Known concentrations of this compound and a reference compound (e.g., decane, 2-butanol, or 2,5-dimethylfuran) are introduced into the reaction chamber.[4]

-

A source of the oxidant (e.g., photolysis of methyl nitrite in the presence of NO for •OH generation) is introduced to initiate the reaction.[4]

-

The concentrations of this compound and the reference compound are monitored over time using Gas Chromatography-Mass Spectrometry (GC/MS).

-

A plot of ln([this compound]₀/[this compound]t) versus ln([Reference]₀/[Reference]t) yields a straight line. The slope of this line multiplied by the known rate constant of the reference compound gives the rate constant for the reaction of this compound.[4]

-

Product Identification

The identification of reaction products is a critical step in elucidating the degradation pathways.

-

Direct Gas-Phase Sampling and Analysis: The contents of the reaction chamber are directly sampled and analyzed using GC/MS to identify volatile products.[4]

-

Chemical Derivatization: To identify carbonyl, alcohol, and carboxylic acid products that are not easily detected by direct analysis, chemical derivatization techniques are employed.[4]

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This agent is used to derivatize carbonyl compounds, converting them into more stable and readily analyzable oximes.[2][3]

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This agent is used to derivatize alcohols and carboxylic acids, increasing their volatility for GC/MS analysis.[2][3]

-

-

Solid-Phase Microextraction (SPME): SPME fibers can be used for sampling terpenes and their oxidation products from the gas phase, followed by analysis using GC with a flame ionization detector (GC-FID).[5][6][7]

Degradation Pathway Visualizations

The following diagrams illustrate the proposed degradation pathways of this compound with hydroxyl radicals and ozone.

Caption: Reaction pathways of this compound with hydroxyl radicals.

Caption: Ozonolysis degradation pathway of this compound.

Caption: General experimental workflow for studying gas-phase reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxyl radical yields from reactions of terpene mixtures with ozone - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental fate and biodegradability of Dihydromyrcenol

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Dihydromyrcenol

Executive Summary

This compound (CAS 18479-58-8) is a widely used fragrance ingredient with a fresh, citrus-like scent. Its extensive use in consumer products necessitates a thorough understanding of its environmental fate and potential ecological impact. This technical guide provides a comprehensive overview of the biodegradability, bioaccumulation potential, and ecotoxicity of this compound. Based on standardized testing, this compound is classified as readily biodegradable and inherently biodegradable. It exhibits a low to moderate potential for bioaccumulation and is not considered to be Persistent, Bioaccumulative, and Toxic (PBT). This document synthesizes key data, outlines experimental protocols, and presents visual workflows to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as 2,6-Dimethyl-7-octen-2-ol, is a monoterpenoid alcohol. It is a colorless liquid extensively used in the fragrance industry, particularly in soaps, detergents, and fine fragrances, to impart a fresh lime and citrus-floral aroma[1][2][3][4]. Given its high volume of use, exceeding 1000 metric tons per year globally, its behavior and persistence in the environment are of significant interest[2][3]. This guide details the available scientific data on its environmental characteristics.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely dictated by its physicochemical properties. Key properties for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O | [1][2][5][6][7] |

| Molecular Weight | 156.27 g/mol | [1][2][3][5][7] |

| Appearance | Colorless liquid | [1][2][5][8][9] |

| Boiling Point | 194.00 to 197.00 °C @ 760.00 mm Hg | [5][9][10] |

| Vapor Pressure | 0.165 mmHg @ 25°C | [5][8] |

| Water Solubility | 939 mg/L at 20°C | [2] |

| Log P (Octanol/Water Partition Coefficient) | 3.25 | [2][5][11] |

| Specific Gravity | 0.83 - 0.839 | [10][12] |

| Flash Point | 76°C - 77°C | [5][7][8][9] |

Environmental Fate

Biodegradability

Biodegradation is a key process for the removal of organic substances from the environment. This compound has been assessed for both ready and inherent biodegradability using standardized OECD test guidelines.

-

Ready Biodegradability: A study following the OECD 301F guideline (Manometric Respirometry) demonstrated that this compound is readily biodegradable[10]. Another source indicates 72% degradation in an aerobic biodegradability test over 28 days (OECD Test Guideline 301B), also classifying it as readily biodegradable[13][14]. The pass level for ready biodegradability in these respirometric methods is 60% of the theoretical oxygen demand (ThOD) reached within a 10-day window during the 28-day test[15][16].

-

Inherent Biodegradability: In an inherent biodegradability test using the Respirometric Method (OECD 302C), this compound showed 77% biodegradation after just 9 days, classifying it as inherently biodegradable[10].

| Test Type | Guideline | Duration | Result | Classification | Reference |

| Ready Biodegradability | OECD 301F | 28 days | 80% | Readily Biodegradable | [10] |

| Ready Biodegradability | OECD 301B | 28 days | 72% | Readily Biodegradable | [13] |

| Inherent Biodegradability | OECD 302C | 28 days | 77% after 9 days | Inherently Biodegradable | [10] |

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and phototransformation, can also contribute to the removal of chemicals from the environment.

-

Hydrolysis: As a tertiary alcohol, this compound is stable to hydrolysis under normal environmental conditions (pH 4-9). Esters of this compound, however, are expected to be readily hydrolyzed to this compound and the corresponding acid[12][17].

-

Photodegradation: While specific photodegradation studies are not detailed in the provided results, its ultraviolet/visible (UV/Vis) spectra suggest it is not expected to be photoirritating or photoallergenic, implying limited absorption in the environmentally relevant UV spectrum[10].

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, resulting in a concentration greater than that in the surrounding medium. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log P or Log Kow) and measured by the bioconcentration factor (BCF).

This compound has a Log P of 3.25, suggesting a moderate potential for bioaccumulation[2][5][11]. However, experimental data indicates a low potential. It is not considered to be bioaccumulative as per the International Fragrance Association (IFRA) Environmental Standards[10].

| Parameter | Value | Interpretation | Reference |

| Log P (Log Kow) | 3.25 | Moderate potential for bioaccumulation | [2][5][11] |

| Bioconcentration Factor (BCF) | 64.8 | Low bioaccumulation potential | [11] |

| Bioaccumulation Assessment | Screening-level: 90 L/kg | Not Bioaccumulative | [10] |

Mobility in Soil

The mobility of a chemical in soil is predicted by its organic carbon-normalized adsorption coefficient (Koc). A Log Koc of 2.251 has been reported for this compound, which suggests moderate mobility in soil[11].

Ecotoxicity

Ecotoxicity data is crucial for assessing the potential risk of a substance to aquatic organisms. Acute toxicity data is available for fish, aquatic invertebrates, and algae.

| Organism | Test Type | Guideline | Endpoint | Value (mg/L) | Reference |

| Fish | 96-h Acute Toxicity | - | LC50 | 27.8 | [10][11] |

| Aquatic Invertebrates (Daphnia magna) | 48-h Immobilization | OECD 202 | EC50 | 38 | [11][13] |

| Algae (Desmodesmus subspicatus) | 72-h Growth Inhibition | OECD 201 | EC50 | 80 | [11][13] |

| Crustacea | Chronic | - | NOEC | 17 | [11] |

Experimental Protocols

Ready Biodegradability - OECD 301F: Manometric Respirometry

Objective: To determine the ready biodegradability of this compound by measuring oxygen consumption. A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window in a 28-day period[15][16].

Methodology:

-

Test Substance Preparation: A known concentration of this compound is added to a mineral medium. This compound is poorly soluble, so appropriate dispersion methods are required.

-

Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, prepared to a specific concentration of microorganisms.

-

Test Vessels: The test is conducted in sealed vessels (respirometers) containing the mineral medium, the test substance, and the inoculum. A headspace of air or oxygen is left in the vessel[16].

-

Controls:

-

Blank Control: Contains only inoculum and mineral medium to measure endogenous respiration.

-

Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.

-

Toxicity Control: Contains the test substance and the reference substance to check for inhibitory effects of the test substance.

-

-

Incubation: Vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days with continuous stirring[15][18].

-

Measurement: The consumption of oxygen is measured over the 28-day period using a pressure sensor that detects the drop in gas pressure as oxygen is consumed and carbon dioxide is trapped by a potassium hydroxide solution[16][19].

-

Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption (corrected for the blank) with the theoretical oxygen demand (ThOD) of this compound.

Inherent Biodegradability - OECD 302C: Modified MITI Test (II)

Objective: To evaluate the inherent biodegradability of a substance by measuring oxygen consumption in a closed-system respirometer with a higher concentration of microorganisms than in ready biodegradability tests[20][21][22][23].

Methodology:

-

Test Substance and Inoculum: The test substance is exposed to a relatively high concentration of activated sludge from a domestic wastewater treatment plant[20]. The test is suitable for water-soluble, poorly soluble, and volatile substances.

-

Apparatus: An automated closed-system oxygen consumption measuring apparatus (BOD-meter) is used[21][23].

-

Test Vessels: The test chemical is added to several vessels with varying concentrations, along with the inoculum and mineral medium[21].

-

Controls: A blank control (inoculum only) and a reference control (e.g., aniline) are run in parallel to check inoculum activity[21]. A toxicity control may also be included.

-

Incubation: The test is typically run for 28 days in the dark at a controlled temperature[20].

-

Measurement: The biochemical oxygen demand (BOD) is measured continuously and automatically throughout the test period[21]. At the end of the test, supplemental chemical analyses (e.g., dissolved organic carbon, residual chemical concentration) can be performed[21][23].

-

Calculation: The percentage of degradation is calculated based on the measured BOD, corrected for the blank, and compared to the theoretical oxygen demand (ThOD) or based on the removal of the test substance. A result of >70% degradation indicates inherent biodegradability[20].

Visualizations

Logical Framework for PBT Assessment

Caption: Logical workflow for the PBT assessment of this compound.

General Experimental Workflow for Biodegradability Testing

Caption: General experimental workflow for ready biodegradability testing.

Plausible Biodegradation Pathway of this compound

Caption: Plausible metabolic pathways for this compound biodegradation.

Environmental Risk Assessment

The environmental risk of a chemical is determined by comparing the Predicted Environmental Concentration (PEC) with the Predicted No Effect Concentration (PNEC). A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that this compound is not Persistent, Bioaccumulative, and Toxic (PBT) according to the IFRA Environmental Standards[10]. The risk quotients (PEC/PNEC), based on its use in Europe and North America, are less than 1, indicating that this compound presents a negligible risk to the aquatic environment at current usage levels[10][24].

Conclusion

The available data from standardized tests demonstrate that this compound is readily and inherently biodegradable, indicating it is unlikely to persist in the environment. Its potential for bioaccumulation is low, and it is not classified as PBT. While it shows acute toxicity to aquatic organisms, the environmental risk is considered low at current usage volumes due to its rapid removal from the environment through biodegradation. This profile suggests that this compound is unlikely to pose a significant long-term risk to the environment.

References

- 1. foreverest.net [foreverest.net]

- 2. This compound | 18479-58-8 [chemicalbook.com]

- 3. This compound (18479-58-8) – Premium Synthetic Fresh-Aromatic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. This compound, 18479-58-8 [thegoodscentscompany.com]

- 5. ScenTree - this compound (CAS N° 18479-58-8) [scentree.co]

- 6. chemicalbull.com [chemicalbull.com]

- 7. This compound - AAC028 - Molecule - Associate Allied Chemicals Europe [aac-europe.com]

- 8. ScenTree - this compound (CAS N° 18479-58-8) [scentree.co]

- 9. chemhub.com [chemhub.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. hekserij.nl [hekserij.nl]